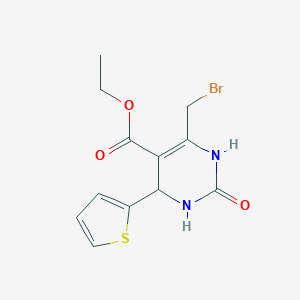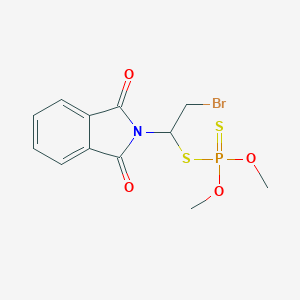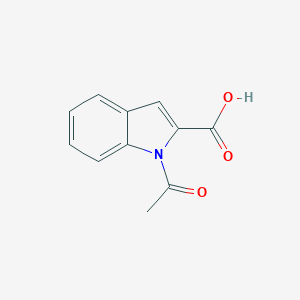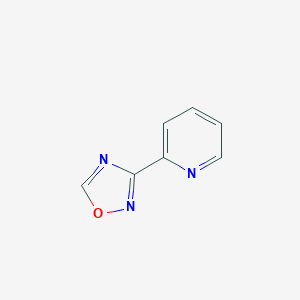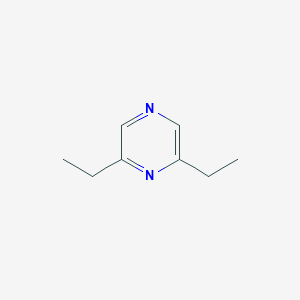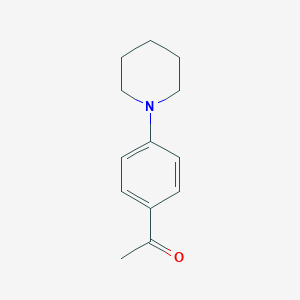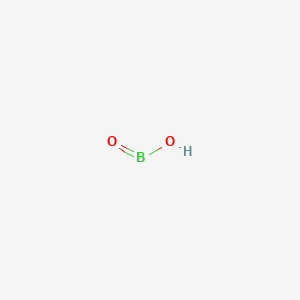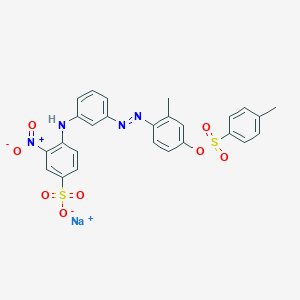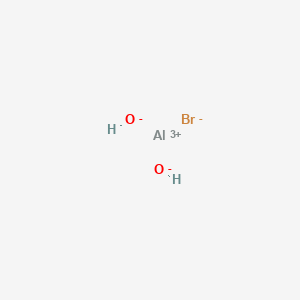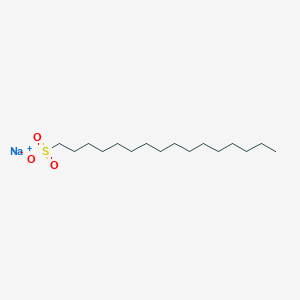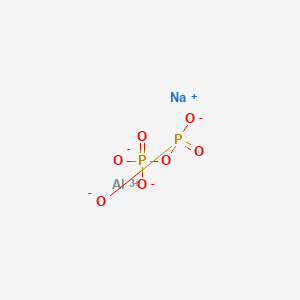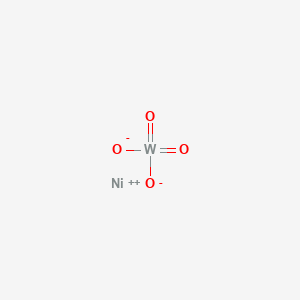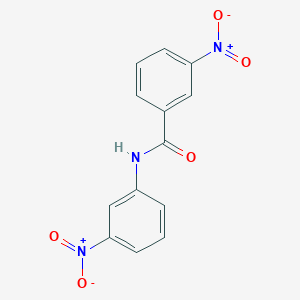
Benzamide, 3-nitro-N-(3-nitrophenyl)-
Descripción general
Descripción
Benzamide, 3-nitro-N-(3-nitrophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a nitrobenzamide derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects and has been extensively studied for its mechanism of action.
Mecanismo De Acción
Benzamide, 3-nitro-N-(3-nitrophenyl)- inhibits PARP enzymes by binding to the catalytic domain of the enzyme. The inhibition leads to the accumulation of DNA damage and cell death. The compound has been found to be a selective inhibitor of PARP-1 and PARP-2 enzymes, which are the most abundant isoforms of PARP enzymes in cells.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 3-nitro-N-(3-nitrophenyl)- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP enzymes. The compound has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. In addition, Benzamide, 3-nitro-N-(3-nitrophenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, 3-nitro-N-(3-nitrophenyl)- has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in various diseases. The compound also has fluorescent properties, which makes it a useful probe for the detection of PARP activity in cells and tissues. However, Benzamide, 3-nitro-N-(3-nitrophenyl)- has some limitations for lab experiments. It is a toxic compound and should be handled with care. The compound also has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
Benzamide, 3-nitro-N-(3-nitrophenyl)- has several future directions for research. One of the areas of research is the development of more potent and selective PARP inhibitors for the treatment of cancer and other diseases. Another area of research is the development of Benzamide, 3-nitro-N-(3-nitrophenyl)- derivatives with improved solubility and pharmacokinetic properties. The compound can also be used as a tool for studying the role of PARP enzymes in various diseases and for the development of PARP inhibitors with different mechanisms of action.
Aplicaciones Científicas De Investigación
Benzamide, 3-nitro-N-(3-nitrophenyl)- has been extensively used in scientific research for its unique properties. It has been found to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and cell death pathways, and their inhibition has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammation. Benzamide, 3-nitro-N-(3-nitrophenyl)- has also been used as a fluorescent probe for the detection of PARP activity in cells and tissues.
Propiedades
Número CAS |
101-24-6 |
|---|---|
Nombre del producto |
Benzamide, 3-nitro-N-(3-nitrophenyl)- |
Fórmula molecular |
C13H9N3O5 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
3-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-3-1-5-11(7-9)15(18)19)14-10-4-2-6-12(8-10)16(20)21/h1-8H,(H,14,17) |
Clave InChI |
IGYJMXLXTJJVRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Otros números CAS |
101-24-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


